1-(2-aminophenyl)-2,2-dimethoxyethan-1-one
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Overview
Description
1-(2-aminophenyl)-2,2-dimethoxyethan-1-one is an organic compound that features an aminophenyl group attached to a dimethoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminophenyl)-2,2-dimethoxyethan-1-one typically involves the reaction of 2-aminophenyl derivatives with dimethoxyethanone precursors. One common method involves the condensation of 2-aminophenyl ketones with dimethoxyethane under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-aminophenyl)-2,2-dimethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-aminophenyl)-2,2-dimethoxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-aminophenyl)-2,2-dimethoxyethan-1-one involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-aminophenyl)pyrroles: These compounds share the aminophenyl group but differ in the heterocyclic moiety.
2-aminophenyl ketones: Similar structure but lack the dimethoxyethanone group.
Quinoxaline derivatives: Contain a similar aromatic system but with different functional groups
Uniqueness
1-(2-aminophenyl)-2,2-dimethoxyethan-1-one is unique due to the presence of both the aminophenyl and dimethoxyethanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions in various fields of research .
Properties
IUPAC Name |
1-(2-aminophenyl)-2,2-dimethoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)7-5-3-4-6-8(7)11/h3-6,10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGBHJHQIRLGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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